Cas no 1869422-27-4 (2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide)

2-Amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide is a specialized organic compound featuring a pyrazole moiety with a methoxy substituent, coupled with an amino-methylpentanamide backbone. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The presence of both amino and amide functional groups enhances its versatility as an intermediate in synthetic chemistry, enabling further derivatization. The methoxy-pyrazole component may contribute to improved solubility and bioavailability in drug design. Its well-defined molecular architecture allows for precise modifications, making it valuable for research in medicinal chemistry and bioactive molecule development. The compound’s stability under standard conditions ensures reliable handling in laboratory settings.
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide structure
1869422-27-4 structure
商品名:2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide
CAS番号:1869422-27-4
MF:C10H18N4O2
メガワット:226.275521755219
CID:6110298
PubChem ID:165840106

2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide 化学的及び物理的性質

名前と識別子

    • 2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide
    • EN300-1140090
    • 1869422-27-4
    • インチ: 1S/C10H18N4O2/c1-7(4-10(2,12)9(11)15)14-6-8(16-3)5-13-14/h5-7H,4,12H2,1-3H3,(H2,11,15)
    • InChIKey: LZYDMKDHVCNJJT-UHFFFAOYSA-N
    • ほほえんだ: O=C(C(C)(CC(C)N1C=C(C=N1)OC)N)N

計算された属性

  • せいみつぶんしりょう: 226.14297583g/mol
  • どういたいしつりょう: 226.14297583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.9
  • トポロジー分子極性表面積: 96.2Ų

2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1140090-1.0g
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide
1869422-27-4
1g
$1543.0 2023-06-09
Enamine
EN300-1140090-0.5g
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide
1869422-27-4 95%
0.5g
$1289.0 2023-10-26
Enamine
EN300-1140090-5.0g
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide
1869422-27-4
5g
$4475.0 2023-06-09
Enamine
EN300-1140090-2.5g
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide
1869422-27-4 95%
2.5g
$2631.0 2023-10-26
Enamine
EN300-1140090-1g
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide
1869422-27-4 95%
1g
$1343.0 2023-10-26
Enamine
EN300-1140090-10g
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide
1869422-27-4 95%
10g
$5774.0 2023-10-26
Enamine
EN300-1140090-0.1g
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide
1869422-27-4 95%
0.1g
$1183.0 2023-10-26
Enamine
EN300-1140090-0.25g
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide
1869422-27-4 95%
0.25g
$1235.0 2023-10-26
Enamine
EN300-1140090-0.05g
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide
1869422-27-4 95%
0.05g
$1129.0 2023-10-26
Enamine
EN300-1140090-10.0g
2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide
1869422-27-4
10g
$6635.0 2023-06-09

2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide 関連文献

2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamideに関する追加情報

Introduction to 2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide (CAS No. 1869422-27-4)

2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide, identified by its CAS number 1869422-27-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a complex heterocyclic structure, has garnered attention due to its potential applications in drug discovery and medicinal chemistry. The presence of both amino and amide functional groups, coupled with a pyrazole moiety, makes it a versatile scaffold for developing novel therapeutic agents.

The compound’s structure consists of a pentanamide backbone substituted with a 4-methoxy-1H-pyrazol-1-yl group at the 4-position. This arrangement introduces both steric and electronic effects that can modulate the compound’s interactions with biological targets. The pyrazole ring, known for its broad spectrum of biological activities, has been extensively studied in the development of antiviral, anticancer, and anti-inflammatory agents. The methoxy substituent further enhances the molecule’s pharmacological profile by influencing its solubility and metabolic stability.

In recent years, there has been growing interest in exploring the pharmacological potential of 2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide. Preliminary studies have suggested that this compound may exhibit inhibitory activity against various enzymes and receptors involved in disease pathways. For instance, research indicates that derivatives of the pyrazole scaffold can interact with kinases and other signaling molecules, making them promising candidates for therapeutic intervention.

The synthesis of 2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide involves multi-step organic transformations, including condensation reactions, nucleophilic substitutions, and cyclization processes. The introduction of the pyrazole ring is particularly critical, as it is often achieved through cyclocondensation reactions between hydrazine derivatives and α-haloketones or α-haloesters. The methoxy group is typically incorporated during later synthetic steps to fine-tune the compound’s properties.

One of the key advantages of this compound is its structural flexibility, which allows for further derivatization to enhance its pharmacological activity. Researchers have explored various modifications to the core structure, including changes to the length of the alkyl chain and substitutions on the pyrazole ring. These modifications have led to the discovery of several analogs with improved potency and selectivity.

The biological evaluation of 2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide has revealed several interesting properties. In vitro assays have demonstrated its ability to inhibit certain enzymes associated with inflammatory responses and cell proliferation. Additionally, preliminary in vivo studies suggest that this compound may exhibit protective effects against oxidative stress and neurodegenerative diseases. These findings highlight its potential as a lead compound for further drug development.

The pharmacokinetic profile of 2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide is also an important consideration in its development as a therapeutic agent. Studies indicate that the compound exhibits moderate solubility in water and lipids, suggesting good oral bioavailability. Furthermore, its metabolic stability appears to be favorable for systemic administration, although further studies are needed to fully characterize its degradation pathways.

Future research on 2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide will likely focus on optimizing its pharmacological properties through structure-based drug design. Computational methods such as molecular docking and virtual screening can be employed to identify potential binding interactions with target proteins. Additionally, high-throughput screening (HTS) approaches may be utilized to rapidly assess the activity of analogs against a wide range of biological targets.

The integration of machine learning techniques into drug discovery has also shown promise in accelerating the development process for compounds like 2-amino-4-(4-methoxy-1H-pyrazol-1-yl)-2-methylpentanamide. Predictive models can help identify structural features that enhance potency and selectivity while minimizing toxicity. These advancements underscore the importance of interdisciplinary collaboration between chemists, biologists, and computational scientists in modern drug development.

In conclusion, 2-amino-4-(4-methoxy-1H-pyrazol-1-y l)-2-methylpentanamide (CAS No. 1869422 27 4) represents a promising candidate for therapeutic intervention due to its unique structural features and biological activities. Further research is warranted to fully elucidate its pharmacological potential and optimize its properties for clinical applications. The continued exploration of this compound will contribute valuable insights into drug design principles and expand our understanding of disease mechanisms.

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